
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to an ethanethioamide moiety. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenyl-lambda~5~-phosphanylidene)ethanethioamide typically involves the reaction of triphenylphosphine with ethanethioamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethanethioamide, followed by the addition of triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted in solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
化学反応の分析
Types of Reactions
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the triphenylphosphoranyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can react with this compound under mild conditions, typically in polar aprotic solvents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
科学的研究の応用
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is utilized in the synthesis of specialty chemicals and as a catalyst in various organic reactions.
作用機序
The mechanism of action of (Triphenyl-lambda~5~-phosphanylidene)ethanethioamide involves its interaction with molecular targets through its phosphine group. The compound can coordinate with metal centers, influencing catalytic activity and facilitating various chemical transformations. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
(Carbethoxymethylene)triphenylphosphorane: Another organophosphorus compound with a similar triphenylphosphoranyl group but different substituents.
Bis(triphenyl-lambda~5~-phosphanylidene)ammonium fluoride: A related compound used as a fluoride source in chemical reactions.
Uniqueness
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide is unique due to its ethanethioamide moiety, which imparts distinct reactivity and potential biological activity. Its ability to form stable complexes with metals and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
403517-92-0 |
|---|---|
分子式 |
C20H18NPS |
分子量 |
335.4 g/mol |
IUPAC名 |
2-(triphenyl-λ5-phosphanylidene)ethanethioamide |
InChI |
InChI=1S/C20H18NPS/c21-20(23)16-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,21,23) |
InChIキー |
XGKWIYQSOIUILZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=CC(=S)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


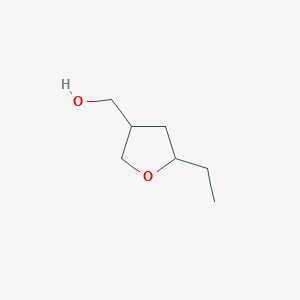
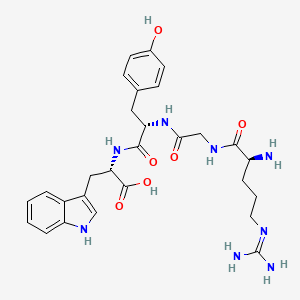
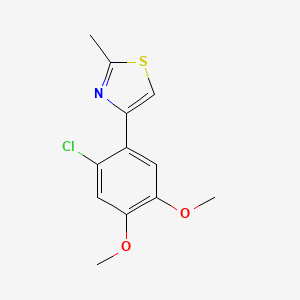

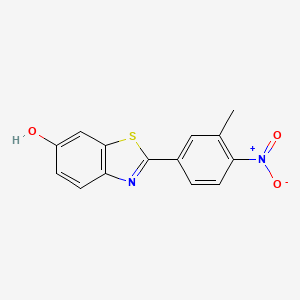
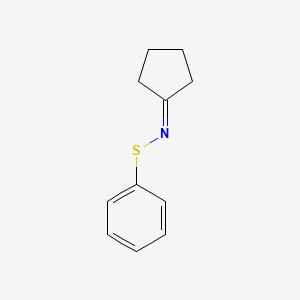
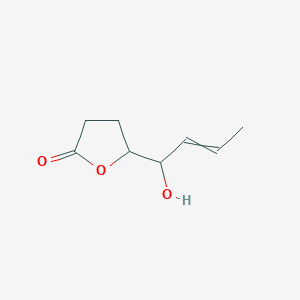
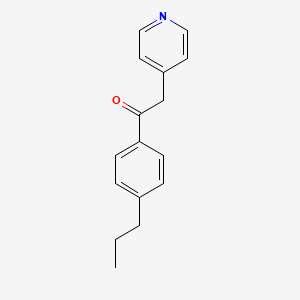
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
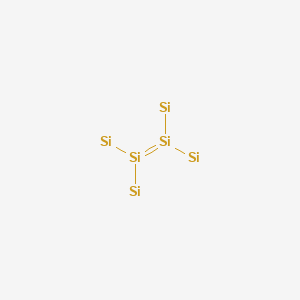
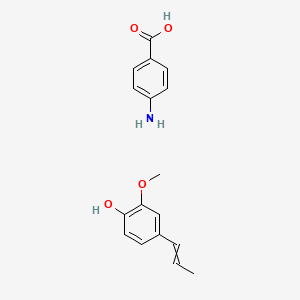
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)

![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
